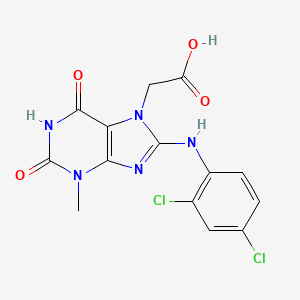
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide is a chemical compound with the molecular formula C18H20ClNO2S. It is commonly referred to as CTAP and is a potent antagonist of the kappa opioid receptor. CTAP is widely used in scientific research to investigate the role of the kappa opioid receptor in various physiological and pathological processes.
科学的研究の応用
Chloroacetamide Herbicides in Agriculture
Chloroacetamide herbicides, which share a structural motif with the specified acetamide, are used to control annual grasses and broad-leaved weeds in various crops. Their selectivity and effectiveness have been documented in studies, including their inhibition of fatty acid synthesis in certain algae, which hints at their mode of action and potential environmental impact (Weisshaar & Böger, 1989).
Pharmaceutical Applications
In pharmaceutical research, acetamide derivatives are explored for their therapeutic potentials, such as in the synthesis of novel compounds with antimicrobial properties. For instance, some acetamide derivatives exhibit promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Materials Science and Polymer Research
In materials science, acetamide derivatives are utilized in the synthesis of polymers and nanocomposites with enhanced properties. A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator demonstrates the application in preparing hybrid networks with improved thermal stability and robustness, showing the potential of acetamide derivatives in developing advanced materials (Batibay et al., 2020).
Environmental and Toxicological Studies
The environmental behavior and toxicological effects of chloroacetamide herbicides, related to the compound of interest, have been extensively studied. Comparative metabolism studies in human and rat liver microsomes provide insights into the metabolic pathways and potential risks associated with exposure, highlighting the importance of understanding the environmental and health impacts of these chemicals (Coleman et al., 2000).
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(20-2,13-4-3-5-14(17)9-13)11-18-15(19)8-12-6-7-21-10-12/h3-7,9-10H,8,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJICVDBAMVIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

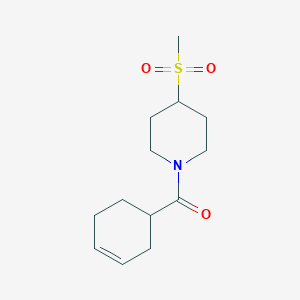
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)

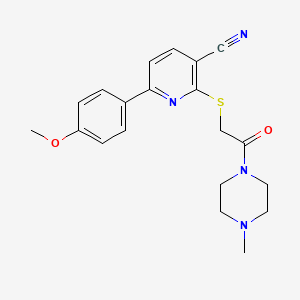
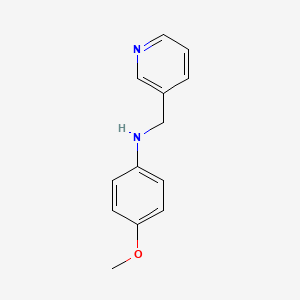

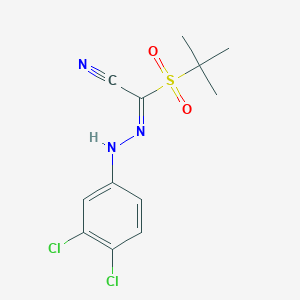
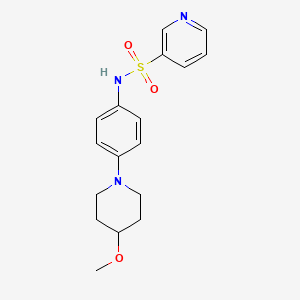
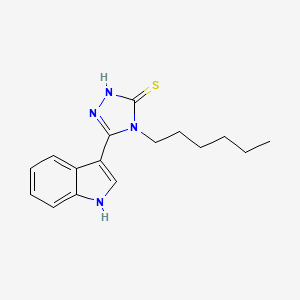
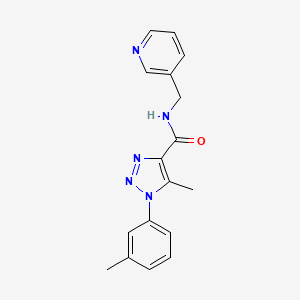

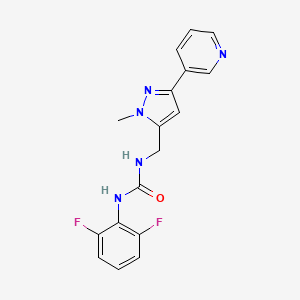
![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)
